4-(3-Chloro-5-nitrophenyl)morpholine
Description
4-(3-Chloro-5-nitrophenyl)morpholine is a morpholine derivative featuring a 3-chloro-5-nitrophenyl substituent. Morpholine derivatives are widely studied due to their versatility in pharmaceutical and material science applications. The compound’s structure combines a morpholine ring (a six-membered heterocycle with one oxygen and one nitrogen atom) with a disubstituted aromatic ring bearing electron-withdrawing groups (chloro and nitro). These groups influence reactivity, solubility, and intermolecular interactions.
The chloro and nitro groups confer distinct electronic effects: the nitro group enhances electrophilicity, while the chloro substituent contributes to steric bulk and lipophilicity. Such properties are critical in drug design, agrochemicals, or polymer precursors.
Properties
Molecular Formula |
C10H11ClN2O3 |
|---|---|
Molecular Weight |
242.66 g/mol |
IUPAC Name |
4-(3-chloro-5-nitrophenyl)morpholine |
InChI |
InChI=1S/C10H11ClN2O3/c11-8-5-9(7-10(6-8)13(14)15)12-1-3-16-4-2-12/h5-7H,1-4H2 |
InChI Key |
BBEOFLYUMJKIGD-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=CC(=CC(=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Direct Coupling of Morpholine to Pre-substituted Phenyl Rings
A common strategy involves coupling morpholine to a phenyl ring pre-substituted with Cl and NO₂ groups. This approach leverages nucleophilic substitution or condensation reactions.
Method Overview
-
Substrate Preparation : Synthesize 3-chloro-5-nitrophenol or its derivatives.
-
Functionalization : Convert the hydroxyl group to a leaving group (e.g., tosylate or mesylate).
-
Morpholine Introduction : React the activated phenyl derivative with morpholine under basic conditions to form the morpholine ring.
Challenges and Considerations
-
Regioselectivity : Ensuring Cl and NO₂ groups occupy the 3 and 5 positions requires precise control over substitution patterns.
-
Electron-Withdrawing Effects : The NO₂ group deactivates the ring, complicating nucleophilic substitution.
Sequential Nitration and Chlorination
This method involves introducing substituents sequentially to a morpholine-substituted phenyl ring.
Stepwise Process
-
Chlorination : Introduce Cl at the desired position on a nitro-substituted phenylmorpholine derivative.
-
Nitration : Add NO₂ to the chlorinated intermediate.
Example Conditions
Directing Effects
-
Chlorine (Cl) : A meta-directing group; nitration occurs at positions adjacent to Cl.
-
Nitro (NO₂) : A meta-directing group; subsequent chlorination requires protection strategies.
Critical Reaction Parameters and Data
Nitration Reactions
Nitration is a pivotal step for introducing NO₂ groups. Below are optimized conditions from analogous syntheses:
Key Insight
The nitric acid salt method () minimizes over-nitration and enhances safety by ensuring a 1:1 molar ratio of substrate to nitric acid.
Chlorination Reactions
Chlorination typically employs Cl₂ gas or chlorinating agents.
Challenges
Chlorination of nitro-substituted rings requires careful temperature control to avoid side reactions.
Alternative Syntheses and Variations
Application
While oxidation forms morpholinones, this method underscores the use of NaClO₂ for controlled oxidation in morpholine chemistry.
Reduction Steps
Reduction of nitro groups to amines is common in morpholine synthesis but is avoided here. However, methods like catalytic hydrogenation are relevant for related compounds:
Chemical Reactions Analysis
4-(3-Chloro-5-nitrophenyl)morpholine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent and conditions used.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(3-Chloro-5-nitrophenyl)morpholine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(3-Chloro-5-nitrophenyl)morpholine involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The morpholine ring may also play a role in modulating the compound’s activity by influencing its binding to specific targets .
Comparison with Similar Compounds
4-(4-Nitrophenyl)thiomorpholine
- Structure : Thiomorpholine (sulfur replaces oxygen in the morpholine ring) linked to a 4-nitrophenyl group.
- Synthesis: Prepared via reaction of 4-chloronitrobenzene with thiomorpholine in 1-butanol under basic conditions .
- Key Differences :
- Molecular Weight : ~238 g/mol (estimated from C10H12N2O2S).
4-[2-(3-Chlorophenyl)-4-(4-chlorophenyl)sulfonyl-1,3-oxazol-5-yl]morpholine
- Structure : Morpholine linked to an oxazole ring bearing two chlorophenyl groups and a sulfonyl moiety.
- Properties: Molecular Weight: 439.3 g/mol. XLogP3: 4.5 (indicating high lipophilicity).
- Key Differences :
VPC-14449 (4-(4-(2,4-Dibromo-1H-imidazol-1-yl)thiazol-2-yl)morpholine)
- Structure : Morpholine connected to a thiazole-imidazole scaffold with bromine substituents.
- Synthesis Challenges : Structural misidentification (4,5-dibromo vs. 2,4-dibromo) led to NMR discrepancies, emphasizing the need for precise synthetic validation .
- The thiazole-imidazole framework expands π-π stacking and metal-coordination capabilities, unlike the simpler aromatic system in this compound .
4-[2-(Chloromethyl)-4-nitrophenyl]-2-methylmorpholine
- Structure : Morpholine with a methyl substituent and a chloromethyl-nitrophenyl group.
- Properties :
- Key Differences :
Data Table: Comparative Analysis
*Estimated using analogous compounds.
Key Findings
- Electronic Effects : Nitro and chloro groups in this compound enhance electrophilicity, favoring interactions with electron-rich biological targets.
- Structural Complexity : Compounds like 4-[2-(3-Chlorophenyl)-...]morpholine and VPC-14449 exhibit higher complexity, enabling diverse binding modes but requiring more rigorous synthesis validation .
- Lipophilicity : Higher XLogP3 values (e.g., 4.5 in Ref 5) correlate with improved membrane permeability, a critical factor in drug design.
Q & A
Q. What are the optimal synthetic routes for preparing 4-(3-Chloro-5-nitrophenyl)morpholine, and how can reaction conditions be optimized?
The synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example, substituting a nitro group on a chlorinated benzene ring with morpholine under basic conditions (e.g., using K₂CO₃ or NaH in polar aprotic solvents like DMF or THF). Temperature control (80–120°C) and stoichiometric ratios (1:1.2 molar ratio of morpholine to aryl halide) are critical for maximizing yields. Reaction progress can be monitored via TLC or HPLC, with purification via column chromatography using silica gel and ethyl acetate/hexane mixtures .
Q. How should researchers characterize the purity and structural integrity of this compound?
Standard methods include:
- NMR spectroscopy : H and C NMR to confirm substituent positions and morpholine ring integrity. For example, the nitro group deshields adjacent protons, appearing as distinct doublets in aromatic regions .
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 257.05 for C₁₀H₁₀ClN₂O₃).
- Elemental analysis : To validate empirical formula consistency (±0.3% tolerance for C, H, N) .
Q. What solvents and storage conditions are recommended for this compound?
The compound is stable in anhydrous DMSO or dichloromethane at –20°C under inert gas (N₂/Ar). Avoid aqueous or protic solvents to prevent hydrolysis of the nitro or chloro groups. Long-term storage in amber vials with desiccants (e.g., silica gel) is advised .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?
Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL or OLEX2 provides atomic-level resolution. Key parameters:
- Data collection : Mo-Kα radiation (λ = 0.71073 Å), 100 K temperature.
- Refinement : Anisotropic displacement parameters for non-H atoms.
- Validation : Check R-factors (<5%) and residual electron density maps for disorder . Example: A related morpholine derivative (4-(2-Bromo-4-fluorobenzyl)morpholine) showed torsional angles of 15.2° between the morpholine ring and aryl group, influencing conformational stability .
Q. What advanced spectroscopic techniques can detect pressure-induced phase transitions in this compound?
High-pressure Raman/IR spectroscopy (0–5 GPa) reveals vibrational mode changes. For example:
- Peak splitting : At ~1.7 GPa, C-H stretching modes (2980–3145 cm⁻¹) split due to altered intermolecular interactions.
- Discontinuities in dω/dp : Observed at 0.7, 1.7, and 2.5 GPa, suggesting conformational phase transitions. Complementary dielectric spectroscopy or synchrotron XRD can validate these findings .
Q. How do electronic effects of the nitro and chloro substituents influence reactivity in cross-coupling reactions?
The nitro group is a strong electron-withdrawing meta-director, while the chloro substituent acts as a weaker ortho/para-director. Computational studies (DFT, e.g., B3LYP/6-311+G(d,p)) predict:
- Electrophilic substitution : Nitro groups deactivate the ring, favoring reactions at the chloro-substituted position.
- Suzuki coupling : Pd(PPh₃)₄ catalyzes coupling with aryl boronic acids at the chloro site (yields ~70–85%). Monitor regioselectivity via F NMR if trifluoromethyl analogs are synthesized .
Data Contradiction and Analysis
Q. How should discrepancies in reported biological activity data for morpholine derivatives be addressed?
- Dose-response validation : Replicate assays (e.g., IC₅₀) across multiple cell lines (HEK293, HeLa) to rule out cell-specific effects.
- Structural analogs : Compare with 4-(4-Bromo-3-fluorobenzyl)morpholine, which showed variable kinase inhibition (pIC₅₀ 6.2–7.8) due to halogen positioning .
- Meta-analysis : Use databases like ChEMBL to contextualize activity within similar chemical space .
Methodological Best Practices
Q. What strategies mitigate byproduct formation during nitro-group functionalization?
- Temperature control : Keep reactions below 120°C to avoid nitro reduction.
- Catalyst selection : Use Pd/C or CuI for selective coupling without side-reactions.
- Workup : Acid-base extraction (e.g., 1M HCl) removes unreacted morpholine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
